molecular formula C15H10ClF2NO3 B13740720 Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate

Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate

Cat. No.: B13740720
M. Wt: 325.69 g/mol
InChI Key: WXFKZUKLHCWFBX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is a chemical compound with the molecular formula C15H10ClF2NO3 It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate typically involves the esterification of 4-chloro-2-(2,6-difluorobenzamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of 4-chloro-2-(2,6-difluorobenzamido)benzoic acid.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The benzamido group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2,6-difluorobenzoate
  • Methyl 4-chloro-2-(2,6-difluoromethoxy)benzoate

Uniqueness

Methyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is unique due to the presence of both chloro and fluoro substituents along with the benzamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClF2NO3

Molecular Weight

325.69 g/mol

IUPAC Name

methyl 4-chloro-2-[(2,6-difluorobenzoyl)amino]benzoate

InChI

InChI=1S/C15H10ClF2NO3/c1-22-15(21)9-6-5-8(16)7-12(9)19-14(20)13-10(17)3-2-4-11(13)18/h2-7H,1H3,(H,19,20)

InChI Key

WXFKZUKLHCWFBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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